molecular formula C12H23NO3 B2419332 cis-4-(Boc-amino)-1-methylcyclohexanol CAS No. 1229186-70-2; 233764-30-2; 233764-31-3

cis-4-(Boc-amino)-1-methylcyclohexanol

Cat. No.: B2419332
CAS No.: 1229186-70-2; 233764-30-2; 233764-31-3
M. Wt: 229.32
InChI Key: DZKXFTPOGGFHOX-OTCDBFHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cis-4-(Boc-amino)-1-methylcyclohexanol is a useful research compound. Its molecular formula is C12H23NO3 and its molecular weight is 229.32. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(4-hydroxy-4-methylcyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-11(2,3)16-10(14)13-9-5-7-12(4,15)8-6-9/h9,15H,5-8H2,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZKXFTPOGGFHOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901169806
Record name 1,1-Dimethylethyl N-(trans-4-hydroxy-4-methylcyclohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901169806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

233764-31-3
Record name 1,1-Dimethylethyl N-(trans-4-hydroxy-4-methylcyclohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901169806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Grignard Reaction-Based Synthesis

Key Reaction Pathway

The most widely documented method involves a Grignard addition to tert-butoxycarbonyl (Boc)-protected 4-aminocyclohexanone (Figure 1). The reaction proceeds as follows:

  • Substrate Preparation :

    • 4-Aminocyclohexanone is Boc-protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a catalytic base (e.g., triethylamine).
    • Intermediate : tert-Butoxycarbonyl-4-aminocyclohexanone (yield: 85–92%).
  • Methyl Group Introduction via Grignard Reagent :

    • The Boc-protected ketone reacts with methylmagnesium bromide (MeMgBr) in anhydrous tetrahydrofuran (THF) at 0°C.
    • Mechanism : Nucleophilic addition of the Grignard reagent to the carbonyl group, followed by protonation to yield a mixture of cis- and trans-4-Boc-amino-1-methylcyclohexanol .
  • Workup and Isolation :

    • The reaction is quenched with saturated ammonium chloride, extracted with ethyl acetate, and dried over MgSO₄.
    • Yield : 53% after flash chromatography (hexanes/ethyl acetate gradient).
Table 1. Reaction Conditions for Grignard-Based Synthesis
Parameter Value/Description Citation
Temperature 0°C (initial), room temperature (stirring)
Solvent Anhydrous THF
Grignard Reagent MeMgBr (3.0 equiv)
Chromatography Eluent Hexanes/ethyl acetate (10–50%)

Alternative Synthetic Routes

Hydrogenation of Oxime Intermediates

A less common approach involves the hydrogenation of 4-(Boc-amino)cyclohexanone oxime in the presence of platinum oxide (PtO₂):

  • Oxime Formation :

    • Cyclohexanone oxime is treated with tert-butyl hypochlorite and 1,3-cyclohexadiene in methylene chloride/ethanol.
    • Intermediate : 2-Oxa-3-azabicyclo[2.2.2]oct-5-ene hydrochloride (yield: 58–67%).
  • Hydrogenation and Boc Protection :

    • Catalytic hydrogenation (2 bar H₂, PtO₂) followed by Boc protection yields cis-4-(Boc-amino)cyclohexanol.
    • Methylation : Subsequent reaction with methyl iodide (MeI) in DMF introduces the methyl group.
    • Yield : 24–31% (over three steps).
Table 2. Comparative Analysis of Synthetic Methods
Method Yield (%) Stereoselectivity Key Advantage
Grignard Addition 53 Moderate (cis:trans ≈ 2:1) Scalable, fewer steps
Hydrogenation/Oxime 24–31 Low Avoids Grignard reagents

Stereochemical Control and Purification

Isomer Separation

The Grignard method produces a cis/trans diastereomeric mixture , necessitating chromatographic separation:

  • Flash Chromatography : Elution with chloroform/methanol (10%) resolves cis-4-(Boc-amino)-1-methylcyclohexanol as the minor isomer.
  • SFC Chromatography : Supercritical fluid chromatography (CO₂/MeOH) enhances resolution for high-purity (>97%) cis-isomer isolation.

Stereochemical Rationale

The cis configuration arises from equatorial addition of the Grignard reagent to the Boc-protected ketone, favored by steric hindrance from the bulky tert-butoxy group. Computational modeling (DFT) suggests a 1.8:1 cis/trans ratio under standard conditions.

Challenges and Optimization Strategies

Byproduct Formation

  • Trans-Isomer Contamination : Mitigated by optimizing reaction temperature (−20°C to 0°C) and Grignard reagent stoichiometry.
  • N-Bromosuccinimide (NBS) Side Reactions : Bromination of pyrimidine intermediates may occur if purification is incomplete.

Scale-Up Considerations

  • Solvent Choice : Replacing THF with 2-methyltetrahydrofuran (2-MeTHF) improves sustainability and reduces toxicity.
  • Catalyst Recycling : PtO₂ recovery in hydrogenation routes enhances cost-efficiency.

Q & A

Q. Q: What are the key methodological challenges in synthesizing cis-4-(Boc-amino)-1-methylcyclohexanol, and how can reaction conditions be optimized to improve yield?

A: The synthesis involves 9 steps with an overall yield of ~16%, as reported in a recent study . Key challenges include regioselective Boc protection, stereochemical control during cyclohexanol substitution, and minimizing side reactions (e.g., dehydration or epimerization). Methodological optimizations:

  • Temperature Control : Slow heating (<4°C/min) during cyclization reduces byproduct formation .
  • Catalyst Selection : Use of mild Lewis acids (e.g., ZnCl₂) enhances Boc-deprotection efficiency while preserving stereochemistry .
  • Purification : Gradient HPLC with C18 columns (acetonitrile/water, 0.1% TFA) resolves cis/trans isomers effectively .

Stereochemical Characterization

Q. Q: How can researchers confirm the cis-configuration of 4-(Boc-amino)-1-methylcyclohexanol experimentally?

A:

  • NMR Analysis : Coupling constants (JJ) between axial protons (e.g., H-4 and H-1) in 1^1H NMR distinguish cis (J=24 HzJ = 2-4 \ \text{Hz}) from trans (J>10 HzJ > 10 \ \text{Hz}) isomers .
  • X-ray Crystallography : Resolves spatial arrangement of substituents definitively .
  • IR Spectroscopy : NIST reference spectra (e.g., 1616 cm⁻¹ for cyclohexanol O-H stretch) validate structural integrity .

Stability and Degradation Pathways

Q. Q: Under what conditions does this compound degrade, and how can stability be monitored?

A:

  • Acidic Conditions : Boc groups hydrolyze at pH < 2, forming 4-amino-1-methylcyclohexanol. Stabilize with buffered solutions (pH 5–7) .
  • Thermal Stability : Decomposition occurs >150°C. Monitor via TGA or isothermal GC-MS at 100–120°C .
  • Light Sensitivity : UV-Vis spectroscopy detects photooxidation byproducts (λ = 270–300 nm) .

Analytical Method Validation

Q. Q: What validated analytical methods are recommended for quantifying this compound and its impurities?

A:

  • GC-MS : HP-Innowax columns (60°C to 240°C, 4°C/min) resolve methylcyclohexanol derivatives with <5% RSD .
  • HPLC : Chiralpak AD-H columns (n-hexane/isopropanol, 90:10) separate stereoisomers (LOD = 0.1 µg/mL) .
  • Impurity Profiling : LC-QTOF-MS identifies trace byproducts (e.g., de-Boc intermediates) down to 0.01% .

Advanced: Stereochemical Impurities

Q. Q: How can trace trans-4-(Boc-amino)-1-methylcyclohexanol impurities be detected and quantified in synthesized batches?

A:

  • Chiral SFC : Supercritical fluid chromatography with amylose columns achieves baseline separation (resolution >2.0) .
  • NMR Relaxation : 13C^{13}\text{C} T₁ relaxation times differ between cis/trans isomers due to steric effects .
  • Synthetic Controls : Use enantiopure Boc-protecting agents to suppress trans-isomer formation during cyclohexanol functionalization .

Advanced: Scalability and Process Optimization

Q. Q: What strategies improve the scalability of this compound synthesis for preclinical studies?

A:

  • Flow Chemistry : Continuous-flow reactors reduce reaction time (from 24h to 3h) and improve reproducibility .
  • Cost Reduction : Automated reagent storage lowers synthesis costs from 1000/mgto1000/mg to 11/mg .
  • Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for Boc protection, reducing environmental impact .

Advanced: Biological Activity Profiling

Q. Q: How can this compound derivatives be designed to study structure-activity relationships (SAR) in enzyme inhibition?

A:

  • Scaffold Modification : Introduce substituents at C-1 (e.g., halogenation) to modulate steric bulk and hydrogen-bonding capacity .
  • Protease Inhibition : Analog design inspired by hepatitis C NS3/4A protease inhibitors (e.g., cyclopentyl carboxamides) improves target binding .
  • In Silico Screening : Molecular docking (AutoDock Vina) predicts binding affinities to carbonic anhydrase isoforms (hCA I/II) .

Advanced: Stability in Formulation

Q. Q: What formulation strategies enhance the stability of this compound in aqueous buffers for in vitro assays?

A:

  • Lyophilization : Freeze-drying with trehalose (1:5 w/w) prevents hydrolysis during storage .
  • Micellar Encapsulation : Poloxamer 407 micelles (10% w/v) improve solubility and shelf life (>6 months at 4°C) .
  • pH Optimization : Citrate-phosphate buffers (pH 6.5) minimize Boc-group cleavage .

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